GFB-204
説明
特性
分子式 |
C13H16F3NO2 |
|---|---|
外観 |
Solid powder |
同義語 |
GFB204; GFB-204; GFB 204.; NONE |
製品の起源 |
United States |
類似化合物との比較
Mechanistic Insights :
- GFB-204 binds to surface residues on PDGF and VEGF that are essential for receptor interactions, thereby antagonizing receptor tyrosine phosphorylation. Its inhibitory IC50 values are 190 nM for PDGF and 480 nM for VEGF .
- It exhibits high selectivity, sparing epidermal growth factor (EGF), basic fibroblast growth factor (bFGF), and insulin-like growth factor 1 (IGF-1) signaling pathways, as evidenced by unaffected phosphorylation of Erk1/2, Akt, and STAT3 in response to these stimuli .
Preclinical Efficacy :
- In vitro, GFB-204 inhibits capillary network formation (a hallmark of angiogenesis) at nanomolar concentrations.
- In vivo, daily administration of 5 mg/kg in nude mice significantly suppresses tumor growth across multiple human cancer models, demonstrating potent antiangiogenic and antitumor effects .
Development Status: GFB-204 is currently in preclinical development by Tigris Pharmaceuticals, with initial Phase I trials planned as early as 2007 .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparative Profiles of GFB-204 and Related Inhibitors
Mechanistic and Efficacy Comparisons
GFB-204 vs. HBS 3
Target Specificity :
Therapeutic Scope :
GFB-204 vs. Calix-[4]-arene Library Compounds
- Potency :
- Selectivity :
Clinical and Commercial Differentiation
- Sunitinib (a multi-targeted RTK inhibitor): While approved for renal cell carcinoma, sunitinib inhibits >50 kinases, leading to toxicity (e.g., hypertension, fatigue). GFB-204’s selectivity may improve tolerability .
- GFB-204’s oral bioavailability and dual targeting offer logistical and mechanistic advantages .
準備方法
Multi-Step Synthesis Process
The synthesis of GFB-204 is a multi-step chemical process involving the following key stages:
Functionalization of Calixarene Scaffold: The starting calixarene molecule undergoes selective functionalization at both the upper and lower rims. Alkylether modifications at the lower rim stabilize the cone conformation, while the upper rim is derivatized with groups that target PDGF and VEGF binding sites.
Control of Reaction Conditions: Precise control of reaction parameters such as temperature, solvent choice, and reaction time is crucial to optimize yield and purity. Typical solvents include polar aprotic solvents compatible with calixarene chemistry.
Purification and Characterization: Post-synthesis, GFB-204 is purified using chromatographic techniques. Structural confirmation is achieved through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), ensuring the integrity of the molecular framework and functional groups.
Detailed Reaction Scheme and Conditions
| Step | Reaction Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Calixarene core synthesis | Standard macrocyclization methods | Formation of calixarene scaffold |
| 2 | Lower rim alkylether functionalization | Controlled alkylation, ~60-80°C | Stabilized cone conformation |
| 3 | Upper rim functional group attachment | Nucleophilic substitution, RT-50°C | Introduction of receptor-targeting moieties |
| 4 | Purification | Chromatography (HPLC/flash) | Isolation of pure GFB-204 |
| 5 | Structural confirmation | NMR (1H, 13C), MS | Verification of molecular structure |
Note: RT = room temperature.
Analytical Techniques for Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical environment of hydrogen and carbon atoms, verifying the successful functionalization of the calixarene scaffold.
Mass Spectrometry (MS): Provides molecular weight confirmation and helps detect any impurities or side products.
Spectral Characteristics: GFB-204 exhibits distinct spectral signatures that facilitate its identification and quantification in biological assays.
Summary Table: Key Parameters in GFB-204 Preparation
| Parameter | Description/Value | Notes |
|---|---|---|
| Molecular Formula | C$${24}$$H$${28}$$N$${4}$$O$${4}$$ | Confirmed by MS |
| Molecular Weight | 440.50 g/mol | Verified by mass spectrometry |
| Core Scaffold | Calixarene | Macrocyclic, cone conformation |
| Functional Groups | Alkylether (lower rim), receptor-targeting (upper rim) | Enables selective receptor binding |
| Reaction Temperature | 25–80°C | Depends on step |
| Solvents | Polar aprotic solvents | Optimized for yield and purity |
| Purification Method | Chromatography (HPLC/flash) | Ensures compound purity |
| Analytical Techniques | NMR, MS | Structural confirmation |
| IC$$_{50}$$ Values (PDGF/VEGF) | 190 nM / 480 nM | Indicates potency |
Q & A
Q. What is the molecular mechanism of GFB-204 in inhibiting PDGF and VEGF signaling pathways?
GFB-204 is a synthetic dual inhibitor targeting platelet-derived growth factor (PDGF) and vascular endothelial growth factor (VEGF) receptor tyrosine phosphorylation. It binds competitively to the extracellular domains of these receptors, preventing ligand-induced activation. Experimental studies using calix-[4]-arene-based inhibitor libraries demonstrated GFB-204's IC50 values of 190 nM (PDGF) and 480 nM (VEGF) in receptor phosphorylation assays. Mechanistically, it disrupts downstream signaling pathways (e.g., Erk1/2, Akt) without affecting other growth factors like EGF or IGF-1 .
Q. What in vitro assays are recommended to evaluate GFB-204's anti-angiogenic activity?
Key assays include:
- Capillary network formation assays : Use human umbilical vein endothelial cells (HUVECs) to quantify tubule formation inhibition.
- Receptor phosphorylation assays : Measure PDGFR-β and VEGFR-2 phosphorylation via Western blotting or ELISA.
- Cell proliferation assays : Assess inhibition in cancer cell lines (e.g., A549 lung carcinoma) using MTT or BrdU incorporation. These methods should include controls for selectivity (e.g., testing against EGF-stimulated pathways) and dose-response curves to validate potency .
Advanced Research Questions
Q. How to design a preclinical study evaluating GFB-204's efficacy in suppressing tumor angiogenesis in vivo?
- Model selection : Use xenograft models (e.g., human tumor cells implanted in nude mice) to monitor tumor growth and angiogenesis.
- Dosage and administration : Optimize dosing based on pharmacokinetic studies (e.g., 10–50 mg/kg, intraperitoneal, twice weekly).
- Endpoint analysis : Quantify microvessel density via CD31 immunohistochemistry and measure serum VEGF/PDGF levels.
- Data validation : Include sham-treated controls and cross-validate results with orthogonal methods (e.g., MRI for tumor vascularization). Reference methodologies from preclinical protocols in .
Q. How to resolve contradictory data on GFB-204's selectivity across cancer models?
Contradictions may arise from differences in receptor isoform expression or off-target effects. Strategies include:
- Proteomic profiling : Use mass spectrometry to identify unintended kinase interactions.
- Isoform-specific knockdowns : Apply siRNA to isolate PDGFR-β vs. VEGFR-2 contributions in resistant models.
- Meta-analysis : Compare datasets across studies using tools like PRISMA guidelines to identify confounding variables (e.g., tumor microenvironment heterogeneity). See for qualitative contradiction frameworks.
Q. What experimental controls are critical when assessing GFB-204's synergy with chemotherapy agents?
- Monotherapy controls : Test GFB-204 and chemotherapy agents (e.g., cisplatin) separately to establish baseline efficacy.
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
- Toxicity controls : Monitor organ-specific toxicity (e.g., liver enzymes, renal function) to distinguish therapeutic synergy from adverse effects. Document protocols per .
Methodological Considerations
Q. How to ensure reproducibility in GFB-204 studies?
- Detailed supplementary materials : Include raw data, instrument settings (e.g., Western blot antibody dilutions), and statistical code in supporting information.
- Reagent validation : Certify compound purity (>95% via HPLC) and receptor specificity using knockout cell lines.
- Adhere to FAIR principles : Make data Findable, Accessible, Interoperable, and Reusable. Follow guidelines in .
Q. What statistical approaches are suitable for analyzing dose-response relationships in GFB-204 experiments?
- Non-linear regression : Fit data to sigmoidal curves (e.g., log[inhibitor] vs. response) using software like GraphPad Prism.
- ANOVA with post-hoc tests : Compare multiple dose groups (e.g., Tukey’s HSD for pairwise differences).
- Bootstrap resampling : Estimate confidence intervals for IC50 values in small sample sizes. Reference .
Data Interpretation and Reporting
Q. How to contextualize GFB-204's preclinical efficacy for grant applications?
- Comparative benchmarking : Highlight IC50 values against known inhibitors (e.g., sunitinib for VEGF/PDGF).
- Clinical relevance : Link tumor growth inhibition rates (e.g., 60% reduction in xenograft volume) to human equivalent doses.
- Gap analysis : Emphasize unanswered questions (e.g., resistance mechanisms) to justify further funding. Use frameworks from .
Q. What ethical considerations apply when publishing negative or inconclusive results on GFB-204?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
